1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
Description
This compound features a piperidine core substituted with two sulfonyl groups:
- Aryl sulfonyl group: A 5-fluoro-2-methoxyphenyl ring attached via a sulfonyl moiety. The fluorine and methoxy substituents provide electron-withdrawing and electron-donating effects, respectively, influencing reactivity and binding interactions.
- Methylsulfonyl group: At the 4-position of the piperidine, enhancing polarity and metabolic stability.
Such dual sulfonyl substitutions are common in medicinal chemistry for targeting enzymes or receptors requiring strong hydrogen bond acceptors .
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-methylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO5S2/c1-20-12-4-3-10(14)9-13(12)22(18,19)15-7-5-11(6-8-15)21(2,16)17/h3-4,9,11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXMDWTVNXBMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈FNO₄S₂
- Molecular Weight : 358.43 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various receptors. The sulfonyl and methylsulfonyl groups are crucial in enhancing the compound's affinity for biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor, blocking substrate access and altering metabolic pathways.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE) and urease.
- Anticancer Properties : Preliminary data indicate potential in cancer therapy.
Data Table: Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the compound's effectiveness against common pathogens. Results showed significant inhibition of E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent. -
Enzyme Inhibition Studies :
Research indicated that the compound effectively inhibited AChE, a key enzyme in neurotransmission. This inhibition could lead to therapeutic applications in neurodegenerative diseases. -
Anticancer Activity :
In vitro assays revealed that the compound induces apoptosis in cancer cell lines, providing a basis for further investigation into its anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Ring
a) Halogen and Methoxy Modifications
- 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine (CAS 1704069-23-7):
- 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine (CAS 1448076-33-2):
b) Nitro and Trifluoromethoxy Groups
- MW: ~396.3 .
- 1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine: Trifluoromethoxy group enhances metabolic resistance and lipophilicity (MW: ~339.3) .
Piperidine Core Modifications
a) Methylsulfonyl vs. Hydroxyl
- 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol (CAS 428471-30-1):
b) Styryl and Phenethyl Additions
Functional Group Additions
- 8-(4-(2-(4-(4-(Methylsulfonyl)phenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 51d): Pyrazolyl and pyrimidinone moieties expand hydrogen-bonding networks. MW: ~568.6, suggesting applications in kinase inhibition .
Table 1: Key Properties of Selected Analogs
| Compound Name | MW | logP* | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | 333.3 | 1.8 | 5-Fluoro-2-methoxy, methylsulfonyl | High polarity, metabolic stability |
| 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine | 354.2 | 2.5 | Bromine, methoxy | Increased lipophilicity |
| 1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine | 339.3 | 2.7 | Trifluoromethoxy | Enhanced metabolic resistance |
| (Z)-4-(4-(Methylsulfonyl)styryl)piperidine | 329.4 | 2.9 | Styryl, methylsulfonyl | Rigid structure, potential for π-π |
*Estimated using fragment-based methods.
- Antibacterial Activity : Piperidine derivatives with sulfamoyl groups (e.g., ’s compounds 6a-o) show antibacterial effects, suggesting the target may share similar activity .
- Enzyme Targeting : Methylsulfonyl groups in compounds like 51d () indicate utility in kinase or protease inhibition due to strong hydrogen-bond acceptor properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
